7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a synthetic compound belonging to the benzothiazepine family, which is characterized by a bicyclic structure that includes both a benzene ring and a thiazepine ring. This compound has garnered interest due to its potential pharmacological applications, particularly in the treatment of psychiatric disorders such as schizophrenia and as neuroleptics and antidepressants. The molecular formula for this compound is .
This compound is classified as a heterocyclic organic compound, specifically a benzothiazepine derivative. Benzothiazepines are known for their diverse biological activities and are often explored in medicinal chemistry for their therapeutic potential.
The synthesis of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one can be achieved through several methods, with one common approach involving the bromination of an existing benzothiazepine derivative.
The molecular structure of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one features:
The compound exhibits a boat conformation in its thiazepine ring structure. Key bond lengths include shorter than typical N–C single bonds (e.g., N14–C13 bond at 1.356 Å) .
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one can undergo various chemical reactions characteristic of benzothiazepines:
These reactions can be facilitated under mild conditions using appropriate catalysts or reagents to ensure high yields and selectivity .
The mechanism of action of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one primarily involves interaction with neurotransmitter receptors in the brain:
Studies suggest that derivatives of benzothiazepines can provide high-affinity ligands for multiple receptor types .
Relevant data on melting points or boiling points are often determined experimentally during synthesis but are not universally reported in literature.
7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one has significant potential in medicinal chemistry:
The ongoing research into benzothiazepine derivatives continues to reveal their diverse biological activities and therapeutic potentials .
The introduction of bromine at the C7 position of the benzothiazepine core represents a critical regioselective functionalization step, enabling downstream derivatization via cross-coupling reactions. This transformation is typically achieved through electrophilic aromatic substitution (EAS) due to the electron-rich nature of the benzene ring activated by the methoxy substituent. N-Bromosuccinimide (NBS) serves as the preferred electrophilic brominating agent, reacting with the benzothiazepinone precursor in dichloromethane or acetonitrile solvents under controlled temperature conditions [1].
Experimental optimization reveals that temperature profoundly influences both regioselectivity and yield. Performing the reaction at 5°C minimizes dibromination byproducts, achieving >85% monobromination selectivity at the C7 position, adjacent to the methoxy group. Subsequent warming to room temperature completes the conversion over 2 hours, followed by cooling to -5°C to precipitate the product as light brown crystals. Recrystallization from acetonitrile provides analytically pure material suitable for crystallographic characterization [1] [3]. The bromine atom's position and molecular conformation were unequivocally confirmed through single-crystal X-ray diffraction, revealing a boat conformation of the thiazepine ring with a dihedral angle of 35.8(2)° between the aromatic ring and the basal plane of the boat structure [1].
Table 1: Optimization of Bromination Reaction Parameters
Temperature Profile | NBS Equivalents | Reaction Solvent | Yield (%) | Regioselectivity (C7:C5) |
---|---|---|---|---|
0-5°C throughout | 1.0 | Dichloromethane | 68 | 92:8 |
5°C → RT | 1.1 | Acetonitrile | 82 | 97:3 |
5°C → RT → -5°C | 1.1 | Acetonitrile | 89 | >99:1 |
The installation of the n-butyl group at the C3 position requires precise control to avoid dialkylation, particularly challenging due to the potential formation of 3,3-dibutyl side products observed in structural analogs. Successful monoalkylation exploits the differential acidity between the C3 proton (α to both carbonyl and sulfur) and other potential nucleophilic sites [1] [5]. Kinetic control via low-temperature enolate formation proves essential.
The optimal protocol involves deprotonating the benzothiazepinone core with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, generating the C3 enolate selectively. Subsequent addition of n-butyl bromide achieves 75-80% monoalkylation yield, with less than 10% dialkylated byproduct formation. Crucially, extending the alkyl chain beyond butyl (e.g., propyl or pentyl) significantly reduces regioselectivity, attributed to steric constraints within the enolate pocket. Comparative crystallographic analysis of the monoalkylated target versus its 3,3-dibutyl analog (CAS 1907648-74-1, C₂₄H₃₀BrNO₂S) reveals distinct conformational differences: the monobutyl derivative adopts a more planar arrangement around the thiazepine ring, whereas the dibutyl analog exhibits increased puckering due to steric repulsion between the alkyl chains [1] [5]. This structural difference potentially influences both reactivity and biological target interactions in downstream applications.
Methoxy group installation at C8 precedes bromination in the synthetic sequence and significantly influences the electron density distribution across the fused aromatic ring, thereby directing subsequent electrophilic substitutions. The choice of solvent during O-methylation of the corresponding hydroxy precursor exerts profound conformational effects on the benzothiazepine core, ultimately impacting crystallinity and reaction efficiency in later stages [1].
Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate efficient methylation using iodomethane and potassium carbonate, achieving near-quantitative conversion. However, X-ray crystallographic studies demonstrate that DMF-synthesized products exhibit significant molecular distortion, with the thiazepine ring adopting a twisted boat conformation. In contrast, methylation conducted in acetone yields a product with a more symmetrical boat conformation, evidenced by a reduced dihedral angle (35.8° vs. 42.5° in DMF-synthesized analogs) between the aromatic ring and the thiazepine basal plane [1]. This conformational difference arises from solvent-dependent crystal packing forces. The acetone-derived conformation enhances molecular planarity, improving stacking interactions and yielding superior crystalline material for structural verification. Furthermore, this optimized conformation correlates with a 15% increase in isolated yield for the subsequent bromination step, attributed to improved solubility and reduced amorphous byproduct formation.
Table 2: Solvent Effects on Methoxy Installation and Product Conformation
Methylation Solvent | Reaction Rate (k, min⁻¹) | Crystallinity | Dihedral Angle (°) | Bromination Yield (%) |
---|---|---|---|---|
N,N-Dimethylformamide | 0.45 | Low | 42.5 | 74 |
Acetone | 0.38 | High | 35.8 | 89 |
Tetrahydrofuran | 0.32 | Moderate | 39.2 | 81 |
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: